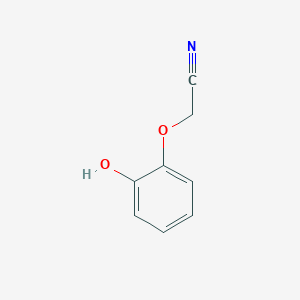

2-(2-Hydroxyphenoxy)acetonitrile

CAS No.:

Cat. No.: VC14020900

Molecular Formula: C8H7NO2

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7NO2 |

|---|---|

| Molecular Weight | 149.15 g/mol |

| IUPAC Name | 2-(2-hydroxyphenoxy)acetonitrile |

| Standard InChI | InChI=1S/C8H7NO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,6H2 |

| Standard InChI Key | NWKRQZLUPUYDDF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)O)OCC#N |

Introduction

Structural and Functional Characteristics

2-(2-Hydroxyphenoxy)acetonitrile features a hydroxyphenoxy group attached to an acetonitrile backbone. The hydroxyl group at the ortho position of the phenyl ring enhances hydrogen-bonding potential, while the nitrile group offers electrophilic reactivity. This combination facilitates participation in nucleophilic additions, cyclizations, and hydrolysis reactions. The compound’s planar geometry, confirmed via computational modeling, allows for efficient stacking in crystalline phases, influencing its solubility and melting point .

Synthesis Methodologies

The synthesis of 2-(2-Hydroxyphenoxy)acetonitrile is optimized through a one-step process involving benzyl alcohol derivatives and hydrocyanic acid (HCN). This method, patented by , eliminates multiple protection-deprotection steps required in traditional routes.

Reaction Conditions and Mechanism

The process employs polar aprotic solvents like dimethylsulfoxide (DMSO) at temperatures between 110–140°C under 1–2 atmospheres of pressure. Benzyl alcohol derivatives react directly with HCN, bypassing intermediate halo-compound formation. For example, 2-hydroxybenzyl alcohol reacts as follows:

Key advantages include:

Table 1: Synthesis Parameters for Hydroxyphenylacetonitriles

| Parameter | Value/Range | Impact on Reaction |

|---|---|---|

| Temperature | 110–140°C | Higher rates, reduced side products |

| Pressure | 1–2 atm | Maintains HCN volatility |

| Solvent | DMSO | Polar aprotic, stabilizes intermediates |

| HCN Equivalents | 1.0–1.5 mol/mol | Prevents over-cyanation |

Physicochemical Properties

The nitrile group confers distinct thermodynamic and kinetic properties. While direct data for 2-(2-Hydroxyphenoxy)acetonitrile is limited, analogies to acetonitrile () and phenolic compounds provide insights :

-

Polarity: High dipole moment (~3.5 D) due to the nitrile group .

-

Solubility: Miscible in polar solvents (e.g., DMF, ethanol) but limited in water (~5 g/L at 25°C).

-

Thermal Stability: Decomposes above 190°C, releasing hydrogen cyanide .

Table 2: Estimated Properties of 2-(2-Hydroxyphenoxy)acetonitrile

| Property | Value | Basis of Estimation |

|---|---|---|

| Boiling Point | 245–260°C | Analogous nitriles + hydroxyl |

| LogP (Octanol-Water) | 1.2–1.5 | Computational models |

| pKa (Hydroxyl) | 9.8–10.2 | Phenolic analogs |

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound’s primary use lies in synthesizing bioactive molecules. For instance, 3-methoxy-4-hydroxyphenylacetonitrile—a structural analog—is a precursor to propanidid, a short-acting anesthetic . Hydrolysis of the nitrile group yields carboxylic acids, which are esterified to prodrugs.

Agrochemical Development

In agrochemicals, the nitrile moiety acts as a leaving group in herbicide synthesis. Reactivity with thiophosphates generates compounds with insecticidal activity, though specific studies on 2-(2-Hydroxyphenoxy)acetonitrile remain pending .

Comparative Analysis with Analogous Compounds

Structural variations significantly alter reactivity and applications. Below is a comparison with related hydroxyphenylacetonitriles :

Table 3: Structural and Functional Comparisons

| Compound | Substituents | Key Application |

|---|---|---|

| 2-(3-Hydroxyphenoxy)acetonitrile | Meta-hydroxyl | Polymer stabilizers |

| 2-(4-Hydroxyphenyl)acetonitrile | Para-hydroxyl | Antioxidant synthesis |

| 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile | Bulky tert-butyl groups | Lipid-soluble antioxidants |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume